![molecular formula C13H16ClF2NO B2399607 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide CAS No. 2411291-22-8](/img/structure/B2399607.png)
2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAP is a selective antagonist of the kappa opioid receptor (KOR), which plays a crucial role in regulating pain perception, mood, and behavior.
作用機序
2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide acts as a selective antagonist of the KOR, which is a G protein-coupled receptor that is involved in the regulation of pain perception, mood, and behavior. By blocking the KOR, this compound prevents the activation of the receptor and subsequently reduces the release of neurotransmitters that are involved in pain signaling and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models and human studies. In animal studies, this compound has been shown to reduce pain sensitivity, reduce drug-seeking behavior, and have antidepressant effects. In human studies, this compound has been shown to reduce pain without causing addiction or tolerance, suggesting that it could be a safer alternative to traditional opioid drugs.
実験室実験の利点と制限
One of the main advantages of 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide for lab experiments is its selectivity for the KOR, which allows for more precise targeting of the receptor compared to non-selective drugs. Additionally, this compound has been shown to have a good safety profile in animal studies and human trials, which makes it a promising candidate for further research. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide, including the development of more efficient synthesis methods, the optimization of dosing and administration methods, and the exploration of its potential therapeutic applications in other fields of research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable tool for pain management, addiction, and depression research.
合成法
2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-fluoro-3-methylbenzyl chloride with 3-fluoropropylamine to form the intermediate compound. The intermediate is then reacted with chloroacetyl chloride to form the final product, this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
科学的研究の応用
2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of research, including pain management, addiction, and depression. In pain management, this compound has shown promising results in reducing chronic pain without causing addiction or tolerance, unlike traditional opioid drugs. In addiction research, this compound has been shown to reduce drug-seeking behavior in animals and humans, suggesting that it could be used as a treatment for drug addiction. In depression research, this compound has been shown to have antidepressant effects in animal models, indicating that it could be a potential treatment for depression.
特性
IUPAC Name |
2-chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF2NO/c1-10-4-2-5-11(13(10)16)9-17(7-3-6-15)12(18)8-14/h2,4-5H,3,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXZWGUDEQXVNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN(CCCF)C(=O)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

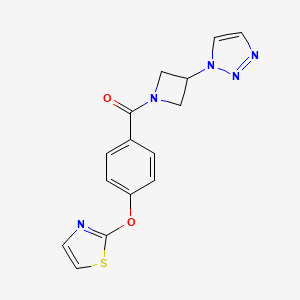
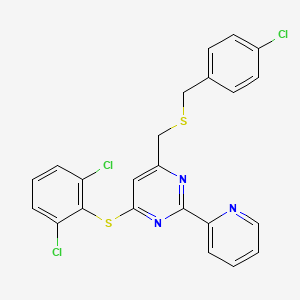
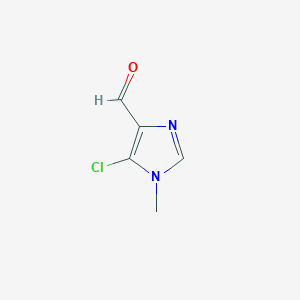

![N~4~-(3-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2399534.png)
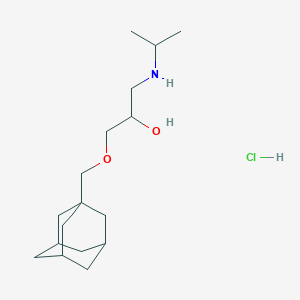

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2399537.png)
![Tert-butyl N-[[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-4-hydroxypiperidin-4-yl]methyl]carbamate](/img/structure/B2399538.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2399539.png)

![N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2399544.png)
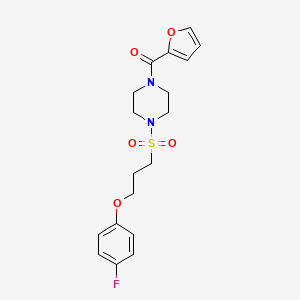
![N-(3,5-dimethylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399547.png)